O-Methyl Atovaquone

Beschreibung

Eigenschaften

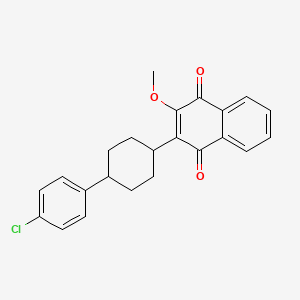

IUPAC Name |

2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZIOFDLSVYSFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129700-41-0 |

Source

|

| Record name | O-Methyl atovaquone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129700410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans- 2-[4-( 4- chlorophenyl) cyclohexyl]- 3- methoxy- 1,4- naphthalenedione. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL ATOVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ80ZA89HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of O-Methyl Atovaquone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-Methyl Atovaquone

Atovaquone, a hydroxy-1,4-naphthoquinone, is a well-established antiprotozoal agent effective against Pneumocystis jirovecii pneumonia and malaria.[1][2] Its therapeutic efficacy stems from the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain.[3][4] The methylation of the hydroxyl group to yield this compound, also known as Atovaquone EP Impurity D, is of significant interest in drug development and quality control.[5][6] This modification can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound from its precursor, Atovaquone, is primarily achieved through an O-alkylation reaction. This involves the deprotonation of the hydroxyl group of Atovaquone to form a nucleophilic alkoxide, which then attacks an electrophilic methylating agent. The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

Causality Behind Experimental Choices

The selection of a suitable base is paramount to ensure the efficient deprotonation of the relatively acidic hydroxyl group of the naphthoquinone. A moderately strong base, such as potassium carbonate, is often employed to generate the nucleophilic oxygen anion without causing unwanted side reactions.

The choice of the methylating agent is also crucial. While powerful methylating agents like methyl iodide are effective, they are also highly toxic. Safer alternatives, such as dimethyl sulfate, can also be used, though reaction conditions may need to be optimized.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. These solvents can dissolve both the polar salt intermediate and the less polar organic starting material, facilitating the reaction.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Dissolution: In a round-bottom flask, dissolve Atovaquone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a moderate base, for example, potassium carbonate (1.5-2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the alkoxide.

-

Methylation: Add the methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₁ClO₃ | [6] |

| Molecular Weight | 380.9 g/mol | [6] |

| Appearance | Expected to be a solid | - |

| IUPAC Name | 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | [5] |

Spectroscopic and Chromatographic Analysis Workflow

Caption: Analytical workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the aromatic protons of the naphthoquinone and chlorophenyl rings, and the aliphatic protons of the cyclohexyl ring. The methoxy group should appear as a sharp singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the quinone, the aromatic carbons, the aliphatic carbons of the cyclohexyl ring, and the methoxy carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| -OCH₃ | ~3.9 - 4.1 (s, 3H) | ~60 - 62 | The methoxy protons will appear as a singlet in a region typical for ethers. The carbon will also be in the expected range. |

| Naphthoquinone-H | ~7.7 - 8.2 (m, 4H) | ~126 - 135 | Aromatic protons and carbons of the naphthoquinone ring system. |

| Chlorophenyl-H | ~7.2 - 7.4 (m, 4H) | ~128 - 134 | Aromatic protons and carbons of the 4-chlorophenyl ring. |

| Cyclohexyl-H | ~1.5 - 2.8 (m, 11H) | ~29 - 45 | Aliphatic protons and carbons of the cyclohexyl ring. |

| C=O | - | ~180 - 185 | Carbonyl carbons of the quinone moiety. |

| C-O | - | ~158 - 162 | Naphthoquinone carbon attached to the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of this compound. Key fragmentation pathways may include:

-

Loss of the methoxy group: A fragment corresponding to [M - OCH₃]⁺.

-

Cleavage of the cyclohexyl ring: Fragments arising from the fragmentation of the cyclohexyl moiety.

-

Cleavage of the bond between the naphthoquinone and cyclohexyl rings: This would lead to fragments corresponding to the substituted naphthoquinone and the chlorophenylcyclohexyl cation.

-

Loss of CO: Characteristic fragmentation of quinones.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method can be developed and validated for this purpose.

Illustrative HPLC Method:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

This method should effectively separate this compound from the starting material (Atovaquone) and any potential side products, allowing for accurate purity determination.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing the detailed protocols outlined, researchers can confidently synthesize and characterize this important derivative of Atovaquone. The provided insights into the rationale behind experimental choices and the detailed characterization workflow are intended to empower scientists in their drug discovery and development endeavors.

References

-

El Hage, S., et al. (2009). Synthesis and antimalarial activity of new atovaquone derivatives. European Journal of Medicinal Chemistry, 44(11), 4778-82. [Link]

-

Saralaya, S. S., et al. (2022). Isolation, characterization, and synthesis of some process-origin impurities of Atovaquone, a renowned anti-malarial drug. Mapana Journal of Sciences, 21(2), 1-18. [Link]

-

SynZeal. (n.d.). Atovaquone EP Impurity D. [Link]

-

Fry, M., & Pudney, M. (1992). Site of action of the antimalarial hydroxynaphthoquinone, 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80). Biochemical Pharmacology, 43(7), 1545-1553. [Link]

-

Srivastava, I. K., et al. (1997). Atovaquone, a broad spectrum anti-infective drug, collapses mitochondrial membrane potential in a malarial parasite. Journal of Biological Chemistry, 272(26), 16433-16438. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Pharmaffiliates. (n.d.). Atovaquone - Impurity D. [Link]

-

Hughes, W. T., et al. (1991). Efficacy of a new hydroxynaphthoquinone, 566C80, in experimental Pneumocystis carinii pneumonitis. Antimicrobial Agents and Chemotherapy, 35(9), 1843–1845. [Link]

-

Hudson, A. T., et al. (1991). Novel anti-malarial hydroxynaphthoquinones with potent, broad-spectrum activity. Drugs under experimental and clinical research, 17(8-9), 413–417. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of O-Methyl Atovaquone

Abstract

O-Methyl Atovaquone, known pharmacopeially as Atovaquone EP Impurity D, is a critical derivative of the antiprotozoal agent Atovaquone.[1] While Atovaquone is characterized by its high lipophilicity and poor aqueous solubility, the O-methylation of its hydroxyl group introduces significant changes to its physicochemical profile.[2][3] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a comparative framework against its parent compound. Given the limited direct experimental data for this specific derivative, this document integrates data from authoritative databases with predictive insights grounded in established chemical principles.[4][5][6] Furthermore, it details the authoritative, standardized methodologies for the empirical determination of these properties, designed to equip researchers and drug development professionals with the necessary tools for characterization.

Introduction and Molecular Structure

Atovaquone is a highly lipophilic hydroxynaphthoquinone that inhibits the mitochondrial electron transport chain in parasites.[3][7][8] Its efficacy is often hampered by its extremely low water solubility.[2][3] this compound is the sole O-methylated derivative, where the acidic hydroxyl proton of the naphthoquinone moiety is replaced by a methyl group. This structural modification fundamentally alters the molecule's ability to act as a hydrogen bond donor and eliminates its acidic character, thereby impacting its solubility, lipophilicity, and potential for intermolecular interactions.

Understanding the physicochemical properties of this derivative is crucial for several reasons:

-

Impurity Profiling: As a known impurity, its properties influence the purification, formulation, and analytical method development for Atovaquone.[1]

-

Drug Development: Characterizing derivatives is a key step in lead optimization, helping to understand structure-activity relationships (SAR) and structure-property relationships (SPR).

-

Metabolic Studies: The methylated form could be a potential metabolite, and understanding its properties is vital for pharmacokinetic and pharmacodynamic modeling.

Molecular Structures:

-

Atovaquone: 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione

-

This compound: 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione[9][10]

Comparative Physicochemical Data

Direct experimental values for this compound are not widely published. The following table presents a comparison between the established data for Atovaquone and the predicted or inferred properties for this compound, based on its chemical structure and known effects of O-methylation on phenolic compounds.

| Property | Chemical Identifier | Atovaquone (Parent Compound) | This compound (Derivative) | Scientific Rationale for Prediction |

| Molecular Formula | --- | C22H19ClO3[1][2] | C23H21ClO3[9][11] | Addition of a methylene (-CH2-) group. |

| Molecular Weight | g/mol | 366.84[1][7] | 380.9[9][11] | Increased by the mass of the added methylene group. |

| CAS Number | --- | 95233-18-4[1][2] | 129700-41-0[9][11] | Unique identifier for the distinct chemical entity. |

| Acidity (pKa) | --- | ~4.5 - 5.5 (Estimated for phenolic -OH) | Not Applicable | The methylation of the hydroxyl group removes the acidic proton, rendering the molecule non-ionizable within the physiological pH range. |

| Lipophilicity (logP) | --- | High (>5, Estimated) | Higher than Atovaquone | The replacement of a polar hydroxyl (-OH) group with a non-polar methoxy (-OCH3) group reduces hydrogen bonding potential with water and increases hydrophobicity. |

| Aqueous Solubility | mg/L | Practically Insoluble (<1 mg/L)[3] | Predicted to be lower than Atovaquone | The increase in lipophilicity (logP) and removal of the H-bond donating hydroxyl group are expected to further decrease interaction with water, reducing solubility. |

| Melting Point | °C | 216 - 219[7] | Expected to differ | Methylation disrupts the crystal lattice packing that may be facilitated by hydrogen bonding in Atovaquone, potentially leading to a lower melting point. However, other packing forces could dominate. |

In-Depth Analysis of Key Properties

Acidity (pKa)

The phenolic hydroxyl group on the naphthoquinone ring of Atovaquone is weakly acidic. This allows Atovaquone to exist in an ionized (phenolate) form at pH values above its pKa, which can influence its solubility and interactions.

Causality of O-Methylation: The synthesis of this compound involves the methylation of this hydroxyl group.[12][13][14] This conversion of a phenol to an aryl methyl ether (anisole-type structure) eliminates the only acidic proton in the molecule. Consequently, this compound is a neutral, non-ionizable compound across the entire physiological pH range. This has significant implications for its absorption and distribution, as its ability to cross biological membranes will not be pH-dependent.

Lipophilicity (logP)

The partition coefficient (logP) between n-octanol and water is a cornerstone metric for predicting a drug's membrane permeability and overall "drug-likeness". Atovaquone is a highly lipophilic molecule.

Causality of O-Methylation: The transformation of a hydroxyl group to a methoxy group is a well-established method for increasing lipophilicity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interaction with the aqueous phase. The methoxy group, however, is only a weak hydrogen bond acceptor and is significantly more non-polar. This structural change leads to a less favorable partitioning into water and a more favorable partitioning into a lipophilic medium like n-octanol, thus increasing the logP value. This heightened lipophilicity suggests that this compound may exhibit enhanced membrane permeability compared to its parent compound.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent bioavailability. Atovaquone is notoriously "brick dust," being practically insoluble in water.[3]

Causality of O-Methylation: The impact of O-methylation on solubility is twofold:

-

Increased Lipophilicity: As discussed, the higher logP value inherently correlates with lower affinity for the aqueous phase.

-

Disruption of Intermolecular Forces: In the solid state, Atovaquone molecules can form intermolecular hydrogen bonds via their hydroxyl groups, contributing to a stable crystal lattice that requires significant energy to break. O-Methylation prevents this specific hydrogen bonding network. While this might disrupt crystal packing, the dominant effect of increased lipophilicity typically leads to an overall decrease in aqueous solubility for such molecules.

Standardized Experimental Protocols for Physicochemical Characterization

For a novel or sparsely characterized compound like this compound, empirical determination of its properties is essential. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring data integrity and regulatory acceptance.

Determination of Aqueous Solubility (OECD Guideline 105)

This protocol outlines the "Flask Method," suitable for substances with solubility above 10⁻² g/L. Given the expected poor solubility, a preliminary test is crucial.[15][16][17][18][19]

Methodology:

-

Preliminary Test: Add the test substance (this compound) in portions to a known volume of water at 20 °C, with stirring, until visual saturation is achieved. This helps estimate the approximate solubility.

-

Equilibration: Prepare several flasks containing amounts of the test substance bracketing the estimated solubility. Add a precise volume of water to each.

-

Stirring: Agitate the flasks at a constant temperature (e.g., 20 ± 0.5 °C) to facilitate equilibrium. The time required for saturation (typically 24-48 hours) should be determined.

-

Phase Separation: After equilibration, cease stirring and allow the phases to separate. Centrifugation is required to pellet any undissolved solid.

-

Sampling & Analysis: Carefully withdraw an aliquot from the clear, supernatant aqueous phase.

-

Quantification: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV.

-

Validation: The solubility is confirmed if the concentrations from at least two different flasks, which have a visible excess of undissolved substance, are consistent.

Caption: Workflow for Water Solubility Determination (OECD 105).

Determination of Partition Coefficient (logP) (OECD Guideline 117)

This protocol describes the determination of logP using High-Performance Liquid Chromatography (HPLC). It is suitable for logP values in the 0 to 6 range and can be extended.[20][21][22][23]

Methodology:

-

System Preparation: Use a reverse-phase HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water).

-

Calibration: Select a series of reference compounds with known logP values that bracket the expected logP of this compound. Inject each reference standard and record its retention time (t_R).

-

Dead Time (t_0) Determination: Determine the column dead time by injecting a non-retained compound (e.g., thiourea).

-

Capacity Factor (k) Calculation: For each reference standard, calculate the capacity factor: k = (t_R - t_0) / t_0.

-

Calibration Curve: Plot a graph of log k versus the known logP for the reference standards. A linear regression of this plot forms the calibration curve.

-

Sample Analysis: Inject a solution of this compound and determine its retention time.

-

logP Determination: Calculate the capacity factor (k) for this compound. Using the regression equation from the calibration curve, interpolate the logP value.

Caption: Workflow for logP Determination via HPLC (OECD 117).

Conclusion

This compound, while structurally similar to its parent drug, possesses a distinct physicochemical profile defined by its lack of acidity and increased lipophilicity. These predicted properties, derived from fundamental chemical principles, suggest significant differences in solubility, membrane permeability, and intermolecular interactions. This guide provides the scientific rationale behind these predictions and outlines the authoritative experimental frameworks required for their empirical validation. For researchers in drug discovery and development, this integrated approach of prediction and standardized characterization is essential for advancing the understanding and potential application of novel chemical entities.

References

-

Test No. 105: Water Solubility - OECD.

-

Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology.

-

OECD 105 - Water Solubility. Situ Biosciences.

-

Solubility testing in accordance with the OECD 105. FILAB.

-

OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. EUROLAB.

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD.

-

Test No. 105: Water Solubility. OECD.

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD.

-

OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice.

-

Partition coefficient octanol/water. Pesticide Registration Toolkit.

-

This compound. PubChem.

-

Estimating the octanol-water partition coefficient for chemical substances. GOV.UK.

-

The pursuit of accurate predictive models of the bioactivity of small molecules. PubMed Central (PMC).

-

(PDF) The pursuit of accurate predictive models of the bioactivity of small molecules. ResearchGate.

-

Atovaquone - Product Information. Cayman Chemical.

-

Atovaquone. PubChem.

-

atovaquone. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY.

-

Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado - Repository of the TU Dortmund.

-

Atovaquone. Wikipedia.

-

Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health (NIH).

-

Atovaquone. TargetMol.

-

This compound. Clearsynth.

-

This compound. LGC Standards.

-

Atovaquone EP Impurity D. SynZeal.

-

A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. ScienceDirect.

-

Atovaquone - Impurity D. Pharmaffiliates.

-

Isolation, characterization, and synthesis of some process-origin impurities of Atovaquone, a renowned anti-malarial drug. Mapana Journal of Sciences.

-

This compound. Santa Cruz Biotechnology.

-

This compound. LGC Standards.

-

(PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate.

-

Relation between physicochemical properties of phenols and their toxicity and accumulation in fish. PubMed.

-

(PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate.

-

O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. ResearchGate.

-

Georgian Grapes and Wines as a Source of Phenolic Compounds: Composition, Antioxidant Activity, and Traditional Winemaking. MDPI.

Sources

- 1. Atovaquone EP Impurity D | 129700-41-0 | SynZeal [synzeal.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Atovaquone - Wikipedia [en.wikipedia.org]

- 8. Atovaquone | Dehydrogenase | Parasite | P450 | Antibiotic | TargetMol [targetmol.com]

- 9. This compound | C23H21ClO3 | CID 19373434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | TRC-M288300-100MG | LGC Standards [lgcstandards.com]

- 11. clearsynth.com [clearsynth.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. filab.fr [filab.fr]

- 18. laboratuar.com [laboratuar.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

O-Methyl Atovaquone mechanism of action studies

An In-Depth Technical Guide to the Mechanistic Evaluation of O-Methyl Atovaquone

Abstract

This compound, a derivative of the broad-spectrum antiparasitic drug atovaquone, represents a key subject in the study of mitochondrial electron transport chain (ETC) inhibitors. This guide provides a comprehensive technical overview of the experimental methodologies used to elucidate its mechanism of action. As a potent and specific inhibitor of the cytochrome bc1 complex (Complex III), understanding its molecular interactions is crucial for the development of novel therapeutics against a range of pathogens, including Plasmodium falciparum and Toxoplasma gondii. This document details the biochemical and cell-based assays essential for characterizing its inhibitory profile, from direct enzymatic assays on isolated mitochondria to advanced cellular respiration analysis. We will explore the causal logic behind experimental design, present detailed protocols, and discuss the interpretation of key quantitative data.

Introduction: The Rationale for this compound

Atovaquone is a highly effective antimicrobial agent whose utility is primarily limited by its poor aqueous solubility and high lipophilicity, which can lead to variable oral bioavailability. The synthesis of analogs such as this compound is a strategic medicinal chemistry approach aimed at improving these physicochemical properties without compromising the core pharmacophore responsible for its mechanism of action. The fundamental hypothesis is that O-methylation of the hydroxyl group will modulate solubility and metabolic stability while retaining the essential hydroxynaphthoquinone core that interacts with the cytochrome bc1 complex.

This guide focuses on the suite of studies required to confirm this hypothesis, verifying that this compound acts on the same target as its parent compound and quantifying its efficacy.

Core Mechanism: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of the atovaquone class of compounds is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This enzyme complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane. This action generates the mitochondrial membrane potential (ΔΨm), which is the driving force for ATP synthesis.

This compound, like its predecessor, is believed to act as a structural analog of ubiquinone, the natural substrate for the bc1 complex. It competitively inhibits the enzyme at the ubiquinol oxidation (Qo) site on the cytochrome b subunit. This binding event blocks the electron flow, leading to a cascade of downstream effects:

-

Inhibition of Electron Transport: The flow of electrons from Complex I and II to Complex III is halted.

-

Collapse of Mitochondrial Membrane Potential: The cessation of proton pumping leads to a rapid depolarization of the inner mitochondrial membrane.

-

Inhibition of ATP Synthesis: Without the proton-motive force, ATP synthase cannot produce ATP, leading to cellular energy depletion.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the ETC can cause electrons to leak and prematurely reduce molecular oxygen, forming superoxide radicals (O2•−) at the Qo site.

The following diagram illustrates the position of this compound's action within the mitochondrial ETC.

Caption: Action of this compound on the mitochondrial electron transport chain.

Experimental Validation of Mechanism

A multi-faceted approach is required to rigorously validate the mechanism of action. This involves a logical progression from biochemical assays on isolated components to functional assays in living cells.

Biochemical Assays: Direct Inhibition of Complex III

Causality: The first step is to confirm that this compound directly inhibits the enzymatic activity of the cytochrome bc1 complex. This removes confounding cellular factors and provides a direct measure of target engagement. The activity is typically measured by monitoring the reduction of cytochrome c, the natural electron acceptor for Complex III.

Protocol: Cytochrome bc1 (DHO-Cytochrome c Reductase) Activity Assay [1]

-

Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., P. falciparum) using established differential centrifugation techniques. Technical difficulties in this step have historically been a barrier to direct biochemical evidence.[1]

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 250 mM sucrose).

-

Substrate and Acceptor: Add a saturating concentration of the electron donor, decylubiquinol (a ubiquinol analog), and the electron acceptor, oxidized cytochrome c (from horse heart).

-

Inhibitor Preparation: Prepare serial dilutions of this compound (and atovaquone as a comparator) in a suitable solvent like DMSO.

-

Assay Initiation:

-

Add isolated mitochondria to the reaction mixture in a spectrophotometer cuvette.

-

Add the test compound (this compound) or vehicle control (DMSO) and incubate for a short period.

-

Initiate the reaction by adding the substrate, decylubiquinol.

-

-

Data Acquisition: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, over time using a spectrophotometer.

-

Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome: A dose-dependent decrease in the rate of cytochrome c reduction will be observed. The IC50 value provides a quantitative measure of the compound's potency against its direct target.

| Compound | Target Organism | IC50 (nM) | Reference |

| Atovaquone | P. berghei (sensitive) | 0.132 - 0.465 | [1] |

| Atovaquone | P. berghei (resistant, Y268C) | ~40 | [1] |

| Atovaquone | S. cerevisiae (yeast) | 9 (Ki) | [2] |

| Atovaquone | Bovine | 80 (Ki) | [2] |

Note: Data for this compound would be generated and compared in this table.

Cell-Based Assays: Cellular Consequences of Inhibition

While biochemical assays confirm direct target inhibition, cell-based assays are crucial to understand the functional consequences in an intact biological system.

Causality: Inhibition of Complex III should lead to a measurable decrease in cellular oxygen consumption, as the flow of electrons to the terminal electron acceptor (oxygen) is blocked. The Seahorse XF Extracellular Flux Analyzer is the gold standard for this measurement.[3]

Protocol: Seahorse XF Cell Mito Stress Test [3][4][5][6]

-

Cell Seeding: Seed target cells (e.g., cancer cell lines, parasite-infected cells) onto a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Medium: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium (unbuffered) supplemented with substrates like glucose, pyruvate, and glutamine. Allow cells to equilibrate in a non-CO2 incubator.

-

Compound Loading: Load the inhibitor ports of the Seahorse sensor cartridge with a sequence of mitochondrial modulators. To test this compound, it would be injected first, followed by the standard Mito Stress Test compounds:

-

Port A: this compound (or vehicle control).

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration).

-

Port D: Rotenone/Antimycin A (Complex I and III inhibitors to shut down all mitochondrial respiration).

-

-

Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of each compound.

-

Data Analysis: The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Sources

- 1. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. content.protocols.io [content.protocols.io]

- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]

O-Methyl Atovaquone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the available solubility and stability data for O-Methyl Atovaquone. As a derivative and known impurity of the antiprotozoal drug Atovaquone, understanding the physicochemical properties of this compound is critical for researchers in drug development, formulation, and analytical chemistry. This document synthesizes the limited direct information on this compound with the more extensive data available for its parent compound, Atovaquone, to provide a predictive and practical guide.

Introduction to this compound

This compound, chemically known as 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-methoxy-1,4-naphthalenedione, is recognized as a key impurity and derivative of Atovaquone.[1][2] Atovaquone is a highly lipophilic hydroxynaphthoquinone with established antiprotozoal activity, particularly against Pneumocystis pneumonia, Toxoplasma gondii, and Plasmodium species.[3][4] this compound is identified as Atovaquone EP Impurity D and is a critical substance for monitoring in the quality control of Atovaquone active pharmaceutical ingredients (APIs) and formulated products.[2]

The structural difference between Atovaquone and this compound lies in the substitution of the hydroxyl group at the 3-position of the naphthoquinone ring with a methoxy group. This seemingly minor modification can significantly influence the molecule's physicochemical properties, including its solubility and stability, which are pivotal for its behavior in pharmaceutical formulations and biological systems.

Solubility Profile

Direct, experimentally determined solubility data for this compound is not extensively available in the public domain. However, by examining the solubility of the parent compound, Atovaquone, we can infer the likely solubility characteristics of its methylated analogue.

Aqueous Solubility

Atovaquone is characterized by its very poor aqueous solubility, being practically insoluble in water.[3][5] This low water solubility is a direct consequence of its highly lipophilic nature.[5] The methylation of the hydroxyl group in this compound is expected to further decrease its polarity and hydrogen bonding potential, likely resulting in even lower aqueous solubility compared to Atovaquone.

For practical laboratory purposes, preparing aqueous solutions of highly insoluble compounds like Atovaquone often requires initial dissolution in a water-miscible organic solvent followed by dilution in an aqueous buffer.[4] A similar approach would be necessary for this compound.

Organic Solvent Solubility

Atovaquone exhibits good solubility in several organic solvents. The table below summarizes the available data for Atovaquone, which can serve as a guide for solvent selection for this compound.

| Solvent | Solubility of Atovaquone | Reference |

| Dimethyl Sulfoxide (DMSO) | >17.03 mg/mL | [6] |

| Dimethylformamide (DMF) | Approximately 1 mg/mL | [4] |

| Methanol | Soluble | [5] |

| Ethanol | Slightly soluble | [4] |

Given the structural similarity, it is highly probable that this compound will also demonstrate good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol.

Experimental Protocol: Solubility Determination (Conceptual)

A standardized experimental workflow to determine the solubility of this compound would involve the following steps:

Figure 1: Workflow for solubility determination.

Stability Profile

pH Stability

Atovaquone is generally stable in acidic to neutral conditions but can degrade in alkaline environments.[5] The hydroxyl group of Atovaquone can be deprotonated under basic conditions, potentially leading to oxidative degradation or other reactions. The methylation of this hydroxyl group in this compound removes this acidic proton, which may confer greater stability in alkaline conditions compared to the parent drug.

Photostability

A photostability study conducted on an Atovaquone oral suspension showed no light sensitivity.[7] It is reasonable to assume that this compound would exhibit similar photostability, although this would need to be confirmed experimentally.

Thermal Stability

Atovaquone is a crystalline solid that is stable at room temperature.[4] Stability data for Atovaquone drug substance indicates it is stable for at least 30 months when stored at 25°C/60% RH.[7] this compound is also supplied as a solid and is expected to have good thermal stability under standard storage conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. A study on Atovaquone showed slight degradation when subjected to acidic, basic, and oxidative stress conditions.[8] Similar studies on this compound would be necessary to fully characterize its degradation profile.

The primary degradation pathways for many pharmaceuticals involve hydrolysis and oxidation.[9] The ether linkage in this compound is generally more resistant to hydrolysis than an ester, but cleavage could potentially occur under harsh acidic or basic conditions.

Figure 2: Potential degradation pathways for this compound.

Analytical Methodologies

The quantification of this compound, particularly as an impurity in Atovaquone, requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

RP-HPLC Method for Atovaquone and its Impurities

A stability-indicating RP-HPLC method has been developed for the determination of Atovaquone.[8] This method can likely be adapted or re-validated for the specific quantification of this compound. Key parameters of a typical RP-HPLC method are summarized below:

| Parameter | Typical Conditions | Reference |

| Column | C18, 250mm x 4.6mm, 5µm | [8] |

| Mobile Phase | Buffer:Acetonitrile (e.g., 20:80 v/v) | [8] |

| Buffer | pH adjusted with phosphoric acid (e.g., pH 3.15) | [8] |

| Flow Rate | 1.5 mL/min | [8] |

| Detection | UV at 283 nm | [8] |

| Diluent | Methanol | [8] |

LC-MS/MS for Higher Sensitivity

For applications requiring higher sensitivity and specificity, such as therapeutic drug monitoring or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. A validated LC-MS/MS method for Atovaquone in plasma has been reported, which could serve as a starting point for developing a method for this compound.[10]

Conclusion

While direct and comprehensive data on the solubility and stability of this compound is limited, a strong inferential understanding can be built upon the extensive knowledge of its parent compound, Atovaquone. The methylation of the hydroxyl group is expected to decrease aqueous solubility and potentially enhance stability in alkaline conditions. Standard analytical techniques like RP-HPLC and LC-MS/MS are suitable for the quantification and stability assessment of this compound. Further experimental studies are warranted to definitively characterize these crucial physicochemical properties, which are essential for ensuring the quality and safety of Atovaquone-based pharmaceutical products.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2265, Atovaquone. [Link]

- International Journal of Pharmaceutical Sciences. Atovaquone: A Comprehensive Review of Its Antimicrobial Efficacy and Mechanism of Action. (2024).

- PAI Pharma.

- Impact Factor.

-

Pharmaffiliates. Atovaquone - Impurity D. [Link]

-

SynZeal. Atovaquone EP Impurity D. [Link]

- Medicines Evaluation Board. Public Assessment Report: Atovaquon Glenmark 750 mg/5 ml oral suspension. (2018).

-

DigitalCommons@TMC. Validation of Atovaquone Plasma Levels by Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring in Pediatric Patients. (2022). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19373434, this compound. [Link]

-

Pharmaffiliates. This compound-13C,d3. [Link]

-

The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. (2010). [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Atovaquone EP Impurity D | 129700-41-0 | SynZeal [synzeal.com]

- 3. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. apexbt.com [apexbt.com]

- 7. db.cbg-meb.nl [db.cbg-meb.nl]

- 8. impactfactor.org [impactfactor.org]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

O-Methyl Atovaquone (CAS 129700-41-0): A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of O-Methyl Atovaquone, a significant derivative and reference impurity of the potent antiprotozoal agent, Atovaquone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available chemical, analytical, and biological data to serve as a foundational resource for laboratory investigation.

Introduction and Chemical Identity

This compound, systematically named 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione, is primarily recognized as a key impurity and reference standard for Atovaquone.[1][2][3] Atovaquone itself is a well-established hydroxynaphthoquinone used in the treatment and prophylaxis of malaria, Pneumocystis jirovecii pneumonia (PCP), and babesiosis.[4] The structural difference between the two compounds lies in the substitution at the 3-position of the naphthoquinone ring: a hydroxyl group in Atovaquone is replaced by a methoxy group in this compound. This modification, while seemingly minor, has significant implications for the compound's chemical properties and potentially its biological activity, making its study critical for quality control and the understanding of structure-activity relationships within this class of compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for designing experimental conditions, including solvent selection and formulation development.

| Property | Value | Source(s) |

| CAS Number | 129700-41-0 | [1][2][3][5] |

| Molecular Formula | C₂₃H₂₁ClO₃ | [1][2][5] |

| Molecular Weight | 380.9 g/mol | [1][5] |

| IUPAC Name | 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | [5] |

| Synonyms | Atovaquone EP Impurity D, this compound [USP] | [1][5] |

| Topological Polar Surface Area | 43.4 Ų | [5] |

| Appearance | Solid (Predicted) | [1] |

Synthesis and Manufacturing

While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, its structure strongly suggests a direct O-methylation of its parent compound, Atovaquone. This chemical transformation is a common and well-understood reaction in organic chemistry.

Proposed Synthetic Pathway

The most probable synthetic route involves the treatment of Atovaquone (2-hydroxy-1,4-naphthoquinone derivative) with a suitable methylating agent under basic conditions. The hydroxyl group of Atovaquone is weakly acidic and can be deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack the methylating agent.

-

Starting Material: Atovaquone (CAS 95233-18-4)

-

Key Transformation: O-methylation of a hydroxyl group on a naphthoquinone ring.

-

Reagents & Rationale:

-

Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the hydroxyl group without competing in the subsequent alkylation step.

-

Methylating Agent: Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). These provide an electrophilic methyl group for the nucleophilic alkoxide to attack.

-

Solvent: An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (ACN) is suitable as it can dissolve the reactants and will not interfere with the reaction mechanism.

-

The workflow for this proposed synthesis is illustrated in the following diagram.

Caption: Proposed workflow for the synthesis of this compound.

This proposed pathway is supported by literature describing the O-alkylation of similar 2-hydroxy-1,4-naphthoquinone structures.[6] Additionally, enzymatic pathways for the methylation of lawsone (2-hydroxy-1,4-naphthoquinone) have been identified, suggesting that biocatalytic routes could also be explored.[7]

Analytical Characterization

As a reference standard, the purity and identity of this compound must be rigorously confirmed. While publicly available spectra are scarce, commercial suppliers provide comprehensive Certificates of Analysis upon purchase, which typically include the following analytical data.[8]

Spectroscopic Data (Representative)

The following table summarizes the expected spectroscopic characteristics. This data is essential for structure elucidation and confirmation.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group protons (a singlet around 3.9-4.1 ppm), aromatic protons of the naphthoquinone and chlorophenyl rings, and aliphatic protons of the cyclohexyl ring. |

| ¹³C NMR | A signal for the methoxy carbon (around 55-60 ppm), signals for the carbonyl carbons of the quinone, aromatic carbons, and aliphatic carbons of the cyclohexyl ring. |

| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the molecule (e.g., [M+H]⁺ at m/z 381.1252 for C₂₃H₂₂ClO₃⁺).[5] |

| Infrared (IR) | Characteristic absorption bands for C=O stretching (quinone), C-O-C stretching (ether), C-Cl stretching, and aromatic C-H stretching. |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and separating it from Atovaquone and other related impurities.

Step-by-Step HPLC Method (Adapted from Atovaquone Analysis):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically effective.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the naphthoquinone chromophore has strong absorbance, typically around 250-280 nm.

-

Sample Preparation: Accurately weigh the this compound standard and dissolve it in a suitable solvent (e.g., mobile phase or a stronger organic solvent like methanol).

-

Injection: Inject a defined volume (e.g., 10-20 µL) onto the column.

-

Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Biological Activity and Mechanism of Action

While this compound is primarily used as an analytical standard, its structural similarity to Atovaquone implies potential biological activity. It has been described as an Atovaquone derivative that shows protozoacidal activity against Plasmodium falciparum.[9]

Inferred Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

Atovaquone's mechanism of action is well-elucidated. It is a potent and selective inhibitor of the mitochondrial electron transport chain at the level of the cytochrome bc₁ complex (also known as Complex III).[10][11]

-

Target: Atovaquone acts as a competitive inhibitor of ubiquinol at the Qₒ (quinol oxidation) site of cytochrome b, a key subunit of the cytochrome bc₁ complex.[11]

-

Effect: By binding to this site, Atovaquone blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption has two major consequences for the parasite:

-

Collapse of Mitochondrial Membrane Potential: The inhibition of electron flow leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm), which is crucial for mitochondrial function.[11]

-

Inhibition of Pyrimidine Biosynthesis: In asexual parasites, a primary role of the mitochondrial electron transport chain is to regenerate ubiquinone, which is required as an electron acceptor for the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.[11] By blocking the electron transport chain, Atovaquone indirectly starves the parasite of the necessary building blocks for nucleic acid synthesis.

-

The ionized hydroxyl group of Atovaquone is crucial for its binding to the Qₒ site, forming a key hydrogen bond with His181 of the Rieske iron-sulfur protein.[12] The methylation of this group in this compound would prevent this hydrogen bond, which is expected to alter its binding affinity and inhibitory potency. However, without specific experimental data, the extent of this alteration remains unknown. Studies on other ether derivatives of Atovaquone have shown they retain potent anti-malarial activity, suggesting that other interactions still drive binding.[4]

Caption: Inferred mechanism of action of this compound.

Experimental Protocols

To facilitate the investigation of this compound's biological activity, a generalized protocol for an in vitro anti-malarial assay is provided below. This method is widely used for determining the 50% inhibitory concentration (IC₅₀) of test compounds against P. falciparum.

In Vitro Anti-malarial Susceptibility Testing: SYBR Green I-based Assay

This fluorescence-based assay is a common, non-radioactive method for assessing parasite growth by quantifying the amount of parasitic DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human O⁺ red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)

-

This compound stock solution (dissolved in DMSO)

-

Atovaquone (as a positive control)

-

96-well flat-bottom microtiter plates

-

Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I dye (10,000x concentrate in DMSO)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound and the Atovaquone control in complete culture medium in a separate 96-well plate. A typical final concentration range to test would be 0.1 nM to 100 nM. Include wells with no drug (negative control) and wells with only uninfected RBCs (background control).

-

Parasite Culture Preparation: Prepare a suspension of parasitized RBCs at 2% hematocrit and 0.5% parasitemia in complete culture medium.

-

Assay Plating: Transfer the drug dilutions to the assay plate. Add the parasitized RBC suspension to each well.

-

Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer on the day of use by diluting the SYBR Green I concentrate 1:5000 in the lysis buffer.

-

After incubation, carefully remove the plates and freeze them at -80°C for at least 1 hour to facilitate RBC lysis.

-

Thaw the plates at room temperature.

-

Add an equal volume of SYBR Green I lysis buffer to each well.

-

Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission filters.

-

Data Analysis:

-

Subtract the background fluorescence (uninfected RBCs) from all readings.

-

Normalize the data by setting the negative control (no drug) to 100% growth.

-

Plot the percentage of growth inhibition versus the log of the drug concentration.

-

Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Caption: Experimental workflow for IC₅₀ determination using the SYBR Green I assay.

Safety, Handling, and Storage

While a specific, comprehensive toxicology report for this compound is not publicly available, safety precautions should be based on its structural similarity to Atovaquone and the GHS hazard statements provided by chemical databases.

-

Hazard Identification: this compound is classified with the following hazard statements:

-

Handling:

-

Storage:

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[14]

Conclusion and Future Directions

This compound (CAS 129700-41-0) is a crucial chemical entity, primarily serving as a reference standard for the quality control of the antiprotozoal drug Atovaquone. Its synthesis is logically derived from the O-methylation of its parent compound. While it is known to possess antimalarial properties, a significant gap exists in the public domain regarding its quantitative biological potency, the precise impact of O-methylation on its mechanism of action, and its comprehensive toxicological profile.

Future research should focus on:

-

Quantitative Biological Profiling: Determining the IC₅₀ values of this compound against various strains of P. falciparum and other protozoan parasites to directly compare its potency to Atovaquone.

-

Mechanistic Studies: Investigating the binding affinity of this compound to the cytochrome bc₁ complex to understand how the absence of the 3-hydroxyl group affects its interaction with the Qₒ binding site.

-

Publication of Analytical Data: The dissemination of full analytical characterization data (NMR, MS, IR) would be highly beneficial to the research community.

This guide provides a solid foundation based on currently available information, but underscores the need for further empirical studies to fully elucidate the scientific profile of this important Atovaquone derivative.

References

-

Sera, M., et al. (2015). Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. Chemical & Pharmaceutical Bulletin, 63(7), 485-8. Available at: [Link]

-

Panichayupakaranant, P., & De-Eknamkul, W. (1992). ENZYMIC METHYLATION OF LAWSONE TO FORM 2-METHOXY-1,4-NAPHTHOQUINONE IN IMPATIENS BALSAMINA LEAVES. Thai Journal of Pharmaceutical Sciences, 16(3), 287-289. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19373434, this compound. Retrieved from [Link]

-

Pradines, B., et al. (1995). In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 53(4), 388-91. Available at: [Link]

-

Birth, D., Kao, W. C., & Hunte, C. (2014). Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action. Nature Communications, 5, 4029. Available at: [Link]

-

Anonymous. (n.d.). Supporting Materials. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Atovaquone-Impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Atovaquone - Impurity D. Retrieved from [Link]

-

Syafruddin, D., et al. (2010). Inhibiting Plasmodium cytochrome bc1: a complex issue. Current Opinion in Infectious Diseases, 23(6), 620-626. Available at: [Link]

-

ResearchGate. (n.d.). Average IC50s for antimalarial agents determined from growth inhibition assays. Retrieved from [Link]

-

Basco, L. K., & Le Bras, J. (1994). Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. The American Journal of Tropical Medicine and Hygiene, 51(2), 214-8. Available at: [Link]

-

Mather, M. W., et al. (2013). Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression. Journal of Biological Chemistry, 288(21), 15246-15255. Available at: [Link]

-

Fivelman, Q. R., et al. (2004). Plasmodium falciparum Malaria and Atovaquone-Proguanil Treatment Failure. Emerging Infectious Diseases, 10(10), 1885-1887. Available at: [Link]

-

Defense Technical Information Center. (2021, October 14). Toxicology Report No. HEF-S.0059709.14-19. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation between log IC50 values of atovaquone, dihydroartemisinin or doxycycline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound-13C,d3. Retrieved from [Link]

-

Hunte, C., & Gisi, U. (2024). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. Tropical Medicine and Infectious Disease, 9(1), 14. Available at: [Link]

-

Roy, B. N. (2013). A novel process for synthesis of Atovaquone. Indian Journal of Chemistry - Section B, 52(10), 1299-1312. Available at: [Link]

-

ResearchGate. (n.d.). Inhibiting Plasmodium cytochrome bc1: A complex issue. Retrieved from [Link]

-

Hage, S., et al. (2009). Synthesis and antimalarial activity of new atovaquone derivatives. European Journal of Medicinal Chemistry, 44(11), 4778-82. Available at: [Link]

-

Roy, B. N., et al. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures. Periodikos, 1-28. Available at: [Link]

-

Ganesan, A., & Giguere, J. R. (2016). Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols. Tetrahedron Letters, 57(8), 864-867. Available at: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Roy, B. N., et al. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. Periodikos. Available at: [Link]

-

ResearchGate. (n.d.). Illustration of the procedures involved in the in vitro selection of atovaquone-resistant mutants. Retrieved from [Link]

-

Hudson, A. T., et al. (2012). Discovery and Development of an Efficient Process to Atovaquone. Organic Process Research & Development, 16(9), 1504-1512. Available at: [Link]

-

Tasanor, O., et al. (2007). In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand. Malaria Journal, 6, 105. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoqui- none (Lawsone) Derivatives. Mini-Reviews in Organic Chemistry, 20(9), 834-853. Available at: [Link]

-

ResearchGate. (n.d.). design, synthesis and in-vitro kinetic study of atovaquone prodrug for the treatment of malaria. Retrieved from [Link]

-

Kelly, J. X., et al. (2016). 2-Hydroxy-1,4-Naphthoquinones With 3-Alkyldiarylether Groups: Synthesis and Plasmodium Falciparum Inhibitory Activity. Bioorganic & Medicinal Chemistry Letters, 26(8), 864-867. Available at: [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, octahydro-7-methyl-1,4-methanonaphtalen-6(2H)-one, CAS registry number 41724-19-0. Food and Chemical Toxicology, 153, 112275. Available at: [Link]

-

Sai Traders. (n.d.). O Methyl Atovaquone. Retrieved from [Link]

-

SynZeal. (n.d.). Atovaquone EP Impurity D. Retrieved from [Link]

-

SpectraBase. (n.d.). Methaqualone HCl - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C23H21ClO3 | CID 19373434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. paipharma.com [paipharma.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

O-Methyl Atovaquone: A Technical Guide to its Discovery, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of O-Methyl Atovaquone, a derivative of the potent antiprotozoal drug, atovaquone. As a Senior Application Scientist, the aim is to deliver a document that is not only scientifically rigorous but also provides practical insights for researchers in the field of drug discovery and development. This guide delves into the historical context of atovaquone, the rationale and discovery of its O-methylated analogue, a detailed (proposed) synthetic pathway, its biological activity, and its mechanism of action. The content is structured to facilitate a deep understanding of the compound, from its conceptualization to its potential applications.

The Legacy of Atovaquone: A Foundation for Innovation

The story of this compound begins with its parent compound, atovaquone. First synthesized in the 1980s, atovaquone emerged from a research program focused on hydroxynaphthoquinones as potential antimalarial agents.[1][2] It is a structural analogue of ubiquinone (coenzyme Q), a vital component of the mitochondrial electron transport chain.[3][4] Atovaquone's primary mechanism of action is the selective inhibition of the cytochrome bc1 complex (complex III) in parasitic mitochondria.[3][5] This inhibition disrupts the mitochondrial membrane potential and vital cellular processes that depend on it, such as ATP synthesis and pyrimidine biosynthesis, ultimately leading to the parasite's death.[4][5]

Atovaquone, in combination with proguanil (as Malarone®), has been a cornerstone in the treatment and prophylaxis of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum.[1][6] It is also used in the treatment of pneumocystis pneumonia (PCP) caused by Pneumocystis jirovecii.[7] Despite its success, atovaquone's low aqueous solubility and variable oral bioavailability present formulation challenges and can impact its clinical efficacy.[3] These limitations have spurred further research into atovaquone derivatives with potentially improved physicochemical and pharmacokinetic properties.

The Genesis of this compound: A Strategic Modification

The development of this compound represents a classic medicinal chemistry strategy: the modification of a lead compound to enhance its drug-like properties. The primary rationale for the O-methylation of atovaquone's C-3 hydroxyl group is likely multifaceted:

-

Improved Lipophilicity and Membrane Permeability: Masking the polar hydroxyl group with a methyl group can increase the molecule's lipophilicity. This modification has the potential to enhance its ability to cross biological membranes, which could lead to improved absorption and distribution.

-

Enhanced Metabolic Stability: The hydroxyl group of atovaquone can be a site for metabolic conjugation (e.g., glucuronidation), leading to faster elimination from the body. Methylation of this group can block this metabolic pathway, potentially increasing the drug's half-life and duration of action.

-

Modulation of Target Binding: While the hydroxyl group is known to be important for atovaquone's binding to the cytochrome bc1 complex, subtle modifications can sometimes lead to altered or even improved binding affinity and target specificity.

In 2009, a study by El Hage and colleagues described the synthesis and antimalarial activity of a series of 18 atovaquone derivatives, which included compounds with ether and ester functionalities at the 3-hydroxy position.[1][2][8][9][10][11] This work represents the formal discovery of this compound and provided the first insights into its biological activity.

Synthesis of this compound: A Proposed Experimental Protocol

Experimental Protocol: O-Methylation of Atovaquone

Materials:

-

Atovaquone (trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone)

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve atovaquone (1.0 eq) in anhydrous acetone.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0 eq). The suspension is stirred at room temperature for 30 minutes.

-

Methylation: Slowly add dimethyl sulfate (1.5 eq) to the reaction mixture.

-

Reaction Monitoring: The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Figure 1: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound that has been reported is its potent antimalarial efficacy. The seminal work by El Hage et al. demonstrated that the ether and ester derivatives of atovaquone exhibit significant activity against the in vitro growth of Plasmodium falciparum.[11]

Quantitative Data: In Vitro Antimalarial Activity

| Compound | Target Organism | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| This compound | Plasmodium falciparum | 1.25 - 50 | Atovaquone | ~1-3.5 |

| Chloroquine | >100 | |||

| Quinine | >100 |

Table 1: In vitro antimalarial activity of this compound in comparison to reference drugs. The IC₅₀ value for this compound is presented as a range as reported in the abstract of the primary literature.[3][11]

Mechanism of Action

It is highly probable that this compound shares the same mechanism of action as its parent compound, atovaquone. The core pharmacophore responsible for binding to the cytochrome bc1 complex remains intact. The methylation of the hydroxyl group is a modification at a position that, while important for hydrogen bonding interactions with the target, may not completely abrogate its inhibitory activity.

The proposed mechanism of action for this compound is as follows:

-

Inhibition of the Cytochrome bc1 Complex: this compound is a competitive inhibitor of ubiquinol at the Qₒ site of the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain.[3][5]

-

Disruption of Mitochondrial Function: This inhibition blocks the transfer of electrons, leading to a collapse of the mitochondrial membrane potential.[5]

-

Inhibition of Pyrimidine Biosynthesis: The disruption of the electron transport chain indirectly inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is dependent on a functional respiratory chain.[4] This halts the synthesis of essential precursors for DNA and RNA replication.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can also lead to the increased production of reactive oxygen species, causing oxidative stress and cellular damage.[5]

Figure 2: Proposed mechanism of action of this compound.

Discussion and Future Perspectives

This compound is a promising derivative of a clinically successful antiprotozoal agent. The available data, although limited, suggests that it retains potent antimalarial activity. The strategic methylation of the C-3 hydroxyl group could potentially confer advantages in terms of metabolic stability and bioavailability, although preclinical pharmacokinetic and pharmacodynamic studies would be required to confirm this.[14][15]

For drug development professionals, this compound serves as an interesting case study in lead optimization. Further research is warranted to fully characterize this compound. Key areas for future investigation include:

-

Definitive Biological Profiling: A comprehensive in vitro and in vivo evaluation of its activity against a panel of drug-sensitive and drug-resistant parasite strains is necessary.

-

Pharmacokinetic Studies: In vivo studies in animal models are crucial to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to assess if the O-methylation strategy has indeed improved its pharmacokinetic parameters compared to atovaquone.

-

Toxicity Assessment: A thorough toxicological evaluation is required to ensure its safety profile is comparable or superior to that of atovaquone.

-

Mechanism of Resistance: Investigating the potential for resistance development and cross-resistance with atovaquone would be critical for its long-term viability as a therapeutic candidate.

References

-

El Hage S, Ane M, Stigliani JL, Marjorie M, Vial H, Baziard-Mouysset G, Payard M. Synthesis and antimalarial activity of new atovaquone derivatives. Eur J Med Chem. 2009;44(11):4778-4782. [Link]

-

Antimalarial potential of quinones isolated from plants: an integrative review. Naunyn Schmiedebergs Arch Pharmacol. 2021;394(5):895-915. [Link]

-